HT-2 Toxin 13C22
Overview
Description
HT-2 Toxin 13C22 is a stable isotope-labeled mycotoxin, specifically a trichothecene, which is a type of secondary metabolite produced by various species of Fusarium fungi. This compound is often used in environmental and food safety testing due to its stable isotope labeling, which allows for precise quantification and analysis in various matrices .
Mechanism of Action
Target of Action
The primary targets of HT-2 Toxin 13C22 are protein synthesis and cell proliferation processes in plants . It also affects various human and animal cells, including HepG2, A549, HEp-2, Caco-2, A-204, U937, Jurkat, and RPMI-8226 cancer cells .
Mode of Action
This compound interacts with its targets by inhibiting protein synthesis and cell proliferation . This results in reduced viability of the targeted cells .
Biochemical Pathways
The this compound affects the biochemical pathways related to protein synthesis and cell proliferation . The downstream effects of this interaction include oxidative stress, DNA damage, and autophagy .
Pharmacokinetics
It is known that t-2 toxin, from which this compound is derived, is rapidly metabolized and excreted in urine and feces .
Result of Action
The action of this compound leads to a reduction in the viability of targeted cells . It also induces oxidative stress, DNA damage, and autophagy, and can halt the development of cultured mouse embryos when used at a concentration of 10 nM .
Biochemical Analysis
Biochemical Properties
HT-2 Toxin 13C22 inhibits protein synthesis and cell proliferation in plants . It interacts with various enzymes, proteins, and other biomolecules, affecting their function and activity .
Cellular Effects
This compound has been found to reduce the viability of various cancer cells, including HepG2, A549, HEp-2, Caco-2, A-204, U937, Jurkat, and RPMI-8226, with IC50 values ranging from 3.1 to 23 ng/ml . It also affects human umbilical vein endothelial cells with an IC50 value of 56.4 ng/ml .
Molecular Mechanism
The molecular mechanism of this compound involves inhibiting protein synthesis and inducing oxidative stress, DNA damage, and autophagy . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is known to interact with various enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: HT-2 Toxin 13C22 is synthesized through a series of chemical reactions that incorporate carbon-13 isotopes into the molecular structure. The synthesis typically involves the use of labeled precursors and reagents to ensure the incorporation of the stable isotope at specific positions within the molecule .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using advanced chemical techniques and equipment. The process includes the purification of the compound to achieve high purity levels required for analytical standards. The final product is often dissolved in acetonitrile to create a stable solution suitable for laboratory use .
Chemical Reactions Analysis
Types of Reactions: HT-2 Toxin 13C22 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
HT-2 Toxin 13C22 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and detection of mycotoxins in various samples.
Biology: Employed in studies investigating the biosynthesis, metabolism, and detoxification of mycotoxins in biological systems.
Medicine: Utilized in toxicological studies to understand the effects of mycotoxins on human and animal health.
Industry: Applied in food safety testing to monitor and control mycotoxin contamination in agricultural products
Comparison with Similar Compounds
HT-2 Toxin 13C22 is similar to other trichothecene mycotoxins, such as T-2 Toxin and Deoxynivalenol. its stable isotope labeling makes it unique for analytical purposes. The incorporation of carbon-13 isotopes allows for more accurate and sensitive detection and quantification in complex matrices. Similar compounds include:
T-2 Toxin: Another trichothecene mycotoxin with similar toxicological properties but without stable isotope labeling.
This compound stands out due to its enhanced analytical capabilities, making it a valuable tool in scientific research and industry .
Properties
IUPAC Name |
[(2'R,4'S,7'R,10'R,11'S)-2'-(acetyloxy(113C)methyl)-10',11'-dihydroxy-1',5'-di((113C)methyl)spiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-4'-yl] 3-(113C)methyl(1,2,3,4-13C4)butanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O8/c1-11(2)6-16(24)29-14-8-21(9-27-13(4)23)15(7-12(14)3)30-19-17(25)18(26)20(21,5)22(19)10-28-22/h7,11,14-15,17-19,25-26H,6,8-10H2,1-5H3/t14-,15+,17+,18+,19?,20?,21+,22?/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKLMTPXERFKEN-IDXVHKSDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13CH2][13C@@H]1O[13C](=O)[13CH2][13CH]([13CH3])[13CH3])([13C]3([13C@@H]([13C@H]([13CH]([13C]34[13CH2]O4)O2)O)O)[13CH3])[13CH2]O[13C](=O)[13CH3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1486469-92-4 | |
Record name | 1486469-92-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.